molecular formula C16H21FN2O3 B5559240 1-[2-(2-Fluorophenoxy)butanoyl]piperidine-4-carboxamide

1-[2-(2-Fluorophenoxy)butanoyl]piperidine-4-carboxamide

Cat. No.: B5559240
M. Wt: 308.35 g/mol
InChI Key: ISVQBCFDKHSARS-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)butanoyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21FN2O3 and its molecular weight is 308.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide is 308.15362070 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science Applications

Polyamides synthesized from aromatic nucleophilic substitution reactions involving components with similar structural features to "1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide" have shown significant utility in materials science. These compounds possess flexible main-chain ether linkages and ortho-phenylene units, contributing to their noncrystalline nature, high solubility in polar solvents, and ability to form transparent, flexible, and tough films. The thermal stability of these polyamides, with glass transition temperatures often above 200°C and significant resistance to thermal degradation, underscores their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).

Pharmaceutical Synthesis

Compounds structurally related to "1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide" have been key intermediates in the synthesis of pharmaceuticals. For instance, the hydroformylation of allyl or propargyl alcohol derivatives, which resemble the functional groups in the compound of interest, has been a crucial step in producing neuroleptic agents like Fluspirilen and Penfluridol. These processes illustrate the compound's relevance in synthesizing drugs with central nervous system activity, highlighting its potential application in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Analytical and Biological Evaluation

Compounds with the ether-carboxylic acid and ether-amine functionalities related to "1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide" have been synthesized and characterized, showing potential in analytical chemistry and biological evaluations. Their inherent viscosities, solubility profiles, and thermal properties make them suitable for various analytical applications. Additionally, their structure has facilitated the comparative study of similar polyamides, hinting at their use in materials science and possibly in drug delivery systems due to their chemical stability and solubility characteristics (Yang, Hsiao, & Yang, 1999).

Mechanism of Action

The mechanism of action of this compound is not available in the current resources .

Future Directions

The future directions for the study and application of “1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide” are not available in the current resources .

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)butanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-2-13(22-14-6-4-3-5-12(14)17)16(21)19-9-7-11(8-10-19)15(18)20/h3-6,11,13H,2,7-10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVQBCFDKHSARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.